[4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate
Overview
Description
[4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate is a complex organic compound with a unique structure that includes a bromine atom, a tert-butyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the bromine atom and the tert-butyl group is usually accomplished through electrophilic aromatic substitution reactions. The final step involves the sulfonation of the phenyl ring to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring and the tert-butyl group.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, [4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate is used as a building block for the construction of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, including the bromine atom, the oxazole ring, and the methanesulfonate group.
Comparison with Similar Compounds
Similar Compounds
- [4-bromo-2-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate
- [4-chloro-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate
- [4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] ethanesulfonate
Uniqueness
The uniqueness of [4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the tert-butyl group enhances its stability and lipophilicity, while the oxazole ring and methanesulfonate group contribute to its ability to interact with biological targets.
Properties
IUPAC Name |
[4-bromo-2-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO5S/c1-21(2,3)15-7-5-13(6-8-15)19-23-17(20(24)27-19)12-14-11-16(22)9-10-18(14)28-29(4,25)26/h5-12H,1-4H3/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSANQMMARSGCW-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OS(=O)(=O)C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)Br)OS(=O)(=O)C)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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